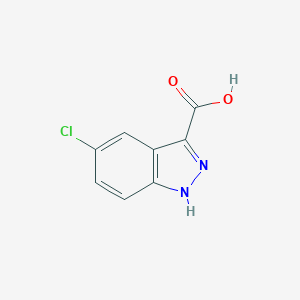

5-chloro-1H-indazole-3-carboxylic Acid

説明

Foundational Significance of the Indazole Heterocycle in Chemical and Biological Sciences

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a crucial structural motif in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile scaffold for the design of bioactive molecules. The indazole nucleus is considered a "privileged" structure, meaning it can bind to multiple biological targets with high affinity, leading to a wide range of pharmacological activities.

Historical Development and Evolution of Indazole-Based Research

The study of indazoles dates back to the late 19th century. Early research focused on the fundamental synthesis and characterization of the indazole ring system. Over the decades, the discovery of the diverse biological activities of indazole derivatives has led to an explosion of research in this area. vscht.cz This has resulted in the development of numerous indazole-containing compounds with therapeutic potential, including anti-inflammatory, anticancer, and antiviral agents.

Academic Relevance of 5-Chloro-1H-Indazole-3-Carboxylic Acid within the Indazole Family

Within the extensive family of indazole derivatives, this compound has emerged as a particularly important building block. The presence of the chlorine atom at the 5-position and the carboxylic acid at the 3-position provides two key points for chemical modification. This allows for the systematic development of libraries of compounds with diverse structures and biological activities. Its role as a versatile intermediate has been highlighted in numerous studies focused on the synthesis of complex pharmaceutical and agrochemical agents. nih.gov

Overview of Key Research Domains for this compound and its Derivatives

The primary research domains for this compound and its derivatives are medicinal chemistry and, to a lesser extent, materials science. In medicinal chemistry, it serves as a key precursor for the synthesis of kinase inhibitors for cancer therapy, as well as agents targeting other biological pathways. actanaturae.ru Its derivatives have also been investigated for their potential as antiviral agents. nih.gov In materials science, the indazole scaffold is explored for the development of coordination polymers and functional organic materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAJIAULUPQHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429020 | |

| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-95-8 | |

| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 1h Indazole 3 Carboxylic Acid

Established Synthetic Routes to the 1H-Indazole-3-Carboxylic Acid Scaffold

The construction of the 1H-indazole-3-carboxylic acid core can be achieved through several strategic approaches, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

Diazotization reactions represent a cornerstone in the synthesis of 1H-indazole derivatives. bloomtechz.com This method typically involves the transformation of an aromatic primary amine into a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. A highly efficient one-pot synthesis involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives. rawdatalibrary.net This protocol is noted for its operational simplicity and mild reaction conditions. rawdatalibrary.net The process often utilizes reagents like sodium nitrite (B80452) or tert-butyl nitrite in an acidic medium to generate the reactive diazonium intermediate from an N-acetyl-o-aminophenylacetic acid derivative, which subsequently cyclizes. google.comsemanticscholar.org

Table 1: Diazotization-Based Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives This is an interactive data table. You can sort and filter the data as needed.

| Starting Material | Reagent | Key Transformation | Reference |

|---|---|---|---|

| o-Aminobenzacetamides | Diazotization reagents | Direct conversion to 1H-indazole-3-carboxylic acid derivatives | rawdatalibrary.net |

| o-Aminobenzacetates | Diazotization reagents | Direct conversion to 1H-indazole-3-carboxylic acid derivatives | rawdatalibrary.net |

Organolithium intermediates provide a powerful route for the introduction of the carboxylic acid moiety at the 3-position of the indazole ring. This strategy involves the deprotonation of an N-protected indazole at the C3-position using a strong organolithium base, such as n-butyl lithium, to generate a highly reactive lithiated intermediate. derpharmachemica.com Subsequent quenching of this intermediate with solid carbon dioxide (dry ice) leads to the formation of a lithium carboxylate, which upon acidic workup, yields the desired 1H-indazole-3-carboxylic acid. derpharmachemica.compsu.edu The use of a protecting group, such as a (2-trimethylsilylethoxy)methyl (SEM) group, on the indazole nitrogen is often necessary to direct the lithiation to the C3-position and prevent side reactions. derpharmachemica.com

An alternative and practical approach to the 1H-indazole-3-carboxylic acid scaffold begins with substituted 2-nitrophenylacetic acid derivatives. semanticscholar.org The synthesis involves the reduction of the nitro group to an amine, followed by cyclization. semanticscholar.org For instance, 2-nitrophenylacetic acid can be converted to its corresponding amides or esters. semanticscholar.org The nitro group is then reduced, often through catalytic hydrogenation or using reducing agents like iron in the presence of ammonium (B1175870) chloride, to yield the 2-aminophenylacetic acid derivative. semanticscholar.org This intermediate is then subjected to diazotization and subsequent intramolecular cyclization to afford the 1H-indazole-3-carboxamide or ester. semanticscholar.org A patent describes a method starting directly from o-aminophenylacetic acid amide or o-aminophenylacetic acid ester, which are cyclized using a nitrite reagent in an acidic solution. google.com

[3+2] Cycloaddition reactions offer a modern and convergent approach to the indazole core. One such strategy involves the reaction of phenylalkyne precursors with a source of diazomethane, such as α-diazoacetic acid esters. google.com A more prominent method utilizes the in-situ generation of benzyne (B1209423), a highly reactive intermediate, which then undergoes a [3+2] cycloaddition with a diazo compound like ethyl diazoacetate. orgsyn.orgorgsyn.org The benzyne is typically generated from precursors such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source. orgsyn.org The initial cycloaddition product, a 3H-indazole, rearranges to the more stable 1H-indazole. orgsyn.org This method is valued for its mild reaction conditions and tolerance of various functional groups. orgsyn.org

Specific Synthesis of 5-Chloro-1H-Indazole-3-Carboxylic Acid

The introduction of a chlorine atom at the 5-position of the indazole ring can be achieved through methods starting from pre-chlorinated precursors or by direct chlorination of the indazole scaffold.

A direct method for the synthesis of this compound involves the electrophilic chlorination of the parent 1H-indazole-3-carboxylic acid. One reported procedure describes dissolving 1H-indazole-3-carboxylic acid in anhydrous acetic acid, followed by the slow addition of phosphorus oxychloride dissolved in the same solvent. chemicalbook.com The reaction mixture is heated, leading to the formation of the chlorinated product. chemicalbook.com Upon completion of the reaction and cooling, the product precipitates and can be isolated by filtration. chemicalbook.com This method provides a straightforward route to the 5-chloro derivative from the readily available parent acid.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1077-95-8 | C₈H₅ClN₂O₂ |

| 1H-Indazole-3-carboxylic Acid | 4498-67-3 | C₈H₆N₂O₂ |

| n-Butyl lithium | 109-72-8 | C₄H₉Li |

| Sodium nitrite | 7632-00-0 | NaNO₂ |

| tert-Butyl nitrite | 540-80-7 | C₄H₉NO₂ |

| 2-Nitrophenylacetic acid | 3740-52-1 | C₈H₇NO₄ |

| Ethyl diazoacetate | 623-73-4 | C₄H₆N₂O₂ |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 88284-48-4 | C₁₀H₁₃F₃O₃SSi |

| Phosphorus oxychloride | 10025-87-3 | POCl₃ |

Synthesis from Pre-chlorinated Precursors

A common and effective method for the synthesis of this compound involves starting with a precursor that already contains the chlorine atom at the desired position, thereby avoiding potentially harsh or non-selective chlorination steps later in the synthesis. One of the primary starting materials for this approach is 5-chloroisatin (B99725).

The synthesis from 5-chloroisatin is a multi-step process that begins with the hydrolytic ring-opening of the isatin (B1672199) molecule. This is typically achieved by treating 5-chloroisatin with a strong base, such as aqueous sodium hydroxide. The resulting intermediate is then subjected to a diazotization reaction, followed by reduction, often using a reducing agent like stannous chloride, to form a phenylhydrazine (B124118) derivative. The final step involves an acid-catalyzed intramolecular cyclization, which closes the pyrazole (B372694) ring and yields the target compound, this compound. google.com This method is advantageous as it builds the indazole ring system while preserving the C-5 chloro-substituent.

Derivatization and Functionalization Strategies of this compound

The carboxylic acid group at the C-3 position is the primary site for derivatization, enabling the creation of esters, amides, and other functional groups. Furthermore, the nitrogen atoms of the indazole ring can be selectively alkylated to introduce additional diversity.

The conversion of the carboxylic acid to an ester is a fundamental transformation that often serves as a prelude to further reactions, such as hydrazide formation. The most common method for this conversion is the Fischer esterification. This reaction involves treating this compound with an excess of an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄). jocpr.com The mixture is heated under reflux to drive the equilibrium towards the formation of the ester and water. researchgate.net This process yields the corresponding methyl or ethyl ester of this compound, which are valuable intermediates. jocpr.com

| Reactant | Reagents | Product |

|---|---|---|

| This compound | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 5-chloro-1H-indazole-3-carboxylate |

| This compound | Ethanol (C₂H₅OH), H₂SO₄ (cat.) | Ethyl 5-chloro-1H-indazole-3-carboxylate |

The synthesis of carboxamides from this compound is a key strategy for developing new chemical entities, particularly for pharmaceutical applications. This transformation involves coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of the carboxylic acid itself, the reaction requires the use of a coupling agent to activate the carboxyl group. nih.gov

Commonly used coupling systems include a combination of reagents like 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), often in the presence of a tertiary amine base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.org Another effective coupling agent is hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). jocpr.comchemicalbook.com These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond. This methodology has been successfully employed to synthesize a variety of N-aryl and N-aliphatic carboxamide derivatives with potential antiviral activities. rsc.org

| Amine Reactant | Coupling Reagents | Resulting Carboxamide Derivative |

|---|---|---|

| Substituted Aryl Amines | HOBT, EDC.HCl, TEA in DMF | 5-Chloro-N-(substituted-aryl)-1H-indazole-3-carboxamide |

| Aliphatic Amines | HATU, DIPEA in DMF | 5-Chloro-N-(aliphatic)-1H-indazole-3-carboxamide |

| 3,5-Dichlorophenylamine | Not specified | 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide |

Indazole-3-carbohydrazides are important precursors for the synthesis of various heterocyclic compounds. The formation of 5-chloro-1H-indazole-3-carbohydrazide is typically a two-step process. First, the parent carboxylic acid is converted to its methyl or ethyl ester as described in section 2.3.1. Following esterification, the resulting ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol and heated under reflux. jocpr.com The hydrazine displaces the alkoxy group of the ester to form the stable hydrazide.

These hydrazides can then undergo further transformations. For instance, they can be coupled with other carboxylic acids using standard amide coupling conditions (e.g., HATU, DIPEA) to form N,N'-diacylhydrazines, which are complex structures with potential for diverse biological activities. jocpr.com

Alkylation of the indazole ring can occur at either the N-1 or N-2 position, leading to two different regioisomers. The control of this regioselectivity is a significant challenge in indazole chemistry. The distribution of the N-1 and N-2 alkylated products is influenced by several factors, including the nature of the solvent, the base used, the electrophile (alkylating agent), and the electronic and steric properties of substituents on the indazole ring.

Research has shown that for C-3 substituted indazoles, specific reaction conditions can favor one isomer over the other. For example, using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) has been shown to provide high N-1 regioselectivity for indazoles with C-3 carboxamide or carboxymethyl groups. This selectivity is crucial as the biological activity of N-alkylated indazole derivatives can differ significantly between the N-1 and N-2 isomers. Therefore, developing regioselective alkylation protocols is essential for the targeted synthesis of specific bioactive compounds.

The conversion of a carboxylic acid to a carbaldehyde is a reduction, not an oxidation. While direct synthesis of 5-chloro-1H-indazole-3-carbaldehyde from the corresponding carboxylic acid is a reductive transformation, the carbaldehyde itself is a key synthetic intermediate. It can be synthesized from other precursors, such as 5-chloro-indole, via nitrosation reactions. rsc.org

To achieve the conversion from this compound, a multi-step reduction sequence would be necessary. A standard laboratory procedure involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride) or an ester. The acid chloride can then be selectively reduced to the aldehyde using a poisoned catalyst in a process known as the Rosenmund reduction. Alternatively, the carboxylic acid can be reduced to the corresponding primary alcohol (5-chloro-1H-indazol-3-yl)methanol using a strong reducing agent like lithium aluminum hydride. This alcohol can then be carefully oxidized back to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.

Introduction of Diverse Functionalities via Electrophilic Aromatic Substitution

The introduction of new functional groups onto the benzene (B151609) ring of this compound via electrophilic aromatic substitution (EAS) is a key strategy for modifying its chemical properties and synthesizing novel derivatives. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents already present on the indazole core: the chloro group, the carboxylic acid, and the fused pyrazole ring.

The chloro group at the C-5 position is a deactivating, ortho, para-director. lumenlearning.comlibretexts.org It withdraws electron density from the benzene ring through induction, making the ring less nucleophilic and thus less reactive towards electrophiles. However, through resonance, it can stabilize the cationic intermediate (the sigma complex) when substitution occurs at the ortho (C-4 and C-6) and para (C-7, though this position is part of the fused ring system) positions. organicchemistrytutor.comyoutube.com The carboxylic acid group at C-3 and the fused pyrazole ring are both electron-withdrawing groups, which further deactivate the benzene nucleus towards electrophilic attack. guidechem.comlibretexts.org This combined deactivation means that forcing conditions, such as strong acids and higher temperatures, may be required to achieve substitution.

| Reaction | Typical Reagents | Electrophile | Potential Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Introduction of a nitro (-NO₂) group, likely at C-6 or C-4. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Introduction of a second halogen (e.g., -Br or -Cl) at C-6 or C-4. |

| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | SO₃ (or HSO₃⁺) | Introduction of a sulfonic acid (-SO₃H) group, likely at C-6 or C-4. This reaction is often reversible. wikipedia.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Introduction of an alkyl (-R) group. This reaction is often limited on strongly deactivated rings. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Introduction of an acyl (-COR) group. This is generally more successful than alkylation on deactivated rings. |

While specific literature on the electrophilic aromatic substitution of this compound is limited, the principles of substituent effects provide a strong predictive framework for its functionalization. lumenlearning.comlibretexts.org

Advanced Synthetic Techniques and Green Chemistry Approaches in Indazole Synthesis

In recent years, the synthesis of indazole derivatives has benefited from the application of advanced synthetic techniques and the principles of green chemistry. These methods aim to improve efficiency, reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional synthetic routes. samipubco.comresearchgate.net Key advancements include the use of microwave irradiation, ultrasound assistance, and the development of environmentally benign reaction media and catalysts.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of indazole scaffolds. rasayanjournal.co.in The application of controlled microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer byproducts. heteroletters.orgnih.gov This technique has been successfully employed in various reactions for indazole synthesis, including condensation and cyclization reactions. heteroletters.orgjchr.org For instance, the synthesis of indazoles from phenyl hydrazines and substituted salicylaldehydes under microwave irradiation proceeds quickly and in high yields. heteroletters.org This method is advantageous for creating libraries of compounds for drug discovery programs due to its speed and efficiency. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing and functionalizing indazoles. Ultrasonic waves accelerate reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. nih.govmdpi.com This method is noted for its mild reaction conditions, short reaction times, and high efficiency. researchgate.net A notable application is the ultrasound-assisted bromination of indazoles at the C-3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which proceeds rapidly under mild conditions. nih.gov The use of natural catalysts, such as lemon peel powder, under ultrasound irradiation has also been reported for the synthesis of 1H-indazoles, highlighting a commitment to sustainable catalyst systems. bibliomed.org

Green Solvents and Catalysts: A central tenet of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water and ethanol have been utilized as solvents in the synthesis of indazoles, reducing the environmental impact of the procedures. samipubco.comjchr.org Furthermore, the development of novel catalytic systems that are milder and more sustainable is a key area of research. For example, ammonium chloride (NH4Cl) has been used as a mild acid catalyst in a grinding protocol for the synthesis of 1-H-indazoles, which is a solvent-free, practical, and high-yielding method. samipubco.com

The following table summarizes various green chemistry approaches applied to the synthesis of indazole derivatives.

| Technique | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields, fewer byproducts. | Condensation of phenyl hydrazine with salicylaldehydes to form indazoles. | heteroletters.org |

| Ultrasound Assistance | Mild conditions, enhanced reaction rates, high efficiency. | C-3 bromination of indazoles using DBDMH. | nih.gov |

| Green Solvents | Use of non-toxic, renewable solvents like water or ethanol. | Synthesis of 1-H-indazoles in ethanol. | samipubco.com |

| Solvent-Free Conditions | Reactions performed by grinding reagents together, minimizing solvent waste. | NH₄Cl-catalyzed synthesis of 1-H-indazoles by grinding. | samipubco.com |

| Natural Catalysts | Use of biodegradable and readily available catalysts. | Synthesis of 1H-indazoles using lemon peel powder under ultrasound. | bibliomed.org |

These advanced and green methodologies represent significant progress in the synthesis of indazoles, offering more sustainable and efficient pathways to this important class of heterocyclic compounds. rsc.org

Medicinal Chemistry and Biological Activity of 5 Chloro 1h Indazole 3 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Investigations

The biological activity of derivatives of 5-chloro-1H-indazole-3-carboxylic acid is intricately linked to their molecular structure. SAR studies are crucial in elucidating the influence of various structural modifications on the pharmacological profiles of these compounds.

Influence of Halogenation at the 5-Position on Biological Activity

The presence and nature of a halogen atom at the 5-position of the indazole ring can significantly modulate the biological activity of the resulting derivatives. Studies on synthetic cannabinoid receptor agonists with a halogenated indazole core have provided valuable insights into these effects. For instance, in a series of indazole-based synthetic cannabinoid receptor agonists, analogs with a fluorine atom at the 5-position exhibited the lowest EC₅₀ values, indicating higher potency. nih.gov

For derivatives with a methyl ester head group, chlorination at the 5-position resulted in the next lowest EC₅₀ values, followed by brominated analogs. nih.gov Interestingly, this trend was reversed for compounds with an amide head group, where brominated analogs were more potent than chlorinated ones. nih.gov With the exception of brominated tert-leucine methyl ester derivatives, which showed a significant reduction in potency, most halogenated compounds displayed potency similar to their non-halogenated counterparts. nih.gov This suggests that the electronic and steric properties of the halogen at the 5-position, in conjunction with other substituents on the molecule, play a critical role in receptor binding and activation.

| Halogen at 5-Position | Head Moiety | Relative Potency Trend |

|---|---|---|

| Fluorine | Any | Highest |

| Chlorine | Methyl Ester | Moderate |

| Bromine | Methyl Ester | Lowest |

| Chlorine | Amide | Lower |

| Bromine | Amide | Higher |

Impact of Carboxylic Acid Moiety Modifications on Pharmacological Profiles

Modification of the carboxylic acid group at the 3-position of the indazole ring is a common strategy to generate derivatives with diverse pharmacological activities. The conversion of the carboxylic acid to amides and hydrazides has been particularly fruitful.

For example, a series of 1H-indazole-3-carboxamides were synthesized by coupling 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines. nih.gov These modifications led to compounds with antimicrobial activity. nih.gov Similarly, the synthesis of aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives has been reported, demonstrating the versatility of the carboxylic acid group as a handle for further derivatization. nih.gov

In a structure-activity relationship study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the unique regiochemistry of the amide linker was found to be critical for inhibitory activity. tsijournals.com Specifically, the indazole-3-carboxamide regioisomer actively inhibited calcium influx and stabilized mast cells, while its reverse amide isomer was inactive. tsijournals.com This highlights the importance of the spatial arrangement of the amide bond for interaction with the biological target. Furthermore, SAR analysis of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors revealed that substitution with an appropriate hydrophobic ring in the deep back pocket and introduction of a hydrophilic group in the bulk solvent region were crucial for inhibitory activity and selectivity. nih.gov

Effects of Substituents on the Indazole Ring and Nitrogen Atoms

The biological activity of indazole derivatives can be fine-tuned by introducing various substituents on both the benzene (B151609) and pyrazole (B372694) rings of the indazole nucleus. The steric and electronic effects of these substituents play a significant role in determining the regioselectivity of reactions such as N-alkylation and ultimately influence the pharmacological properties of the final compounds.

Studies on the N-alkylation of substituted indazoles have shown that both steric and electronic factors of substituents at the C3, C4, C5, C6, and C7 positions impact the N1/N2 regioisomeric distribution. nih.gov For instance, electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, confer excellent N2 regioselectivity. nih.gov In contrast, certain C3 substituents can lead to high N1 regioselectivity. nih.gov The position of N-alkylation is critical as N1- and N2-substituted indazoles often exhibit different biological activities.

SAR studies on various indazole-containing derivatives have further illuminated the role of ring substituents. For instance, in a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), various substitutions on the indazole ring were explored to optimize potency and ligand efficiency. mdpi.com Similarly, for 3-substituted 1H-indazoles as IDO1 enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activity. mdpi.com

| Substituent Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| C7 | Electron-withdrawing (e.g., NO₂, CO₂Me) | High N2-regioselectivity in N-alkylation | nih.gov |

| C3 | Carboxymethyl, tert-butyl, COMe, carboxamide | High N1-regioselectivity in N-alkylation | nih.gov |

| C3 | Substituted carbohydrazide | Crucial for IDO1 enzyme inhibition | mdpi.com |

Stereochemical Considerations and Chiral Indazole Derivatives

The introduction of stereocenters into indazole derivatives can lead to enantiomers with distinct biological activities and pharmacological profiles. The development of highly enantioselective synthetic methods is therefore of great importance in medicinal chemistry.

A highly C3-selective allylation reaction of 1H-N-(benzoyloxy)indazoles using CuH catalysis has been reported for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. nih.govacs.orgresearchgate.netnih.govresearchgate.net Density functional theory (DFT) calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is governed by both ligand-substrate steric interactions and steric repulsions involving the pseudoaxial substituent in the transition state. nih.govacs.orgresearchgate.netnih.govresearchgate.net The ability to synthesize enantiopure indazole derivatives is crucial for studying the stereochemical requirements of their biological targets and for the development of more selective and potent drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for biological activity.

Several QSAR studies have been conducted on indazole derivatives. For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to identify the structural features influencing their inhibitory potency. nih.gov These models, validated through various statistical measures, provide a structural framework for designing new inhibitors. nih.gov Similarly, QSAR modeling of indazole compounds with inhibitory activities against SAH/MTAN-mediated quorum sensing has been carried out to explore their essential structural features. nih.gov A validated QSAR model predicted five essential descriptors responsible for the inhibitory mechanism. nih.gov

In the context of halogenated derivatives, QSAR modeling has been used to predict the developmental toxicity of halogenated azole compounds, demonstrating the utility of this approach for filling data gaps for this class of chemicals. nih.gov While a specific QSAR model for this compound derivatives was not found, the principles and methodologies from these studies can be applied to guide the design and optimization of new derivatives with desired biological activities.

Biological Targets and Mechanistic Studies

Derivatives of this compound have been shown to interact with a variety of biological targets, leading to a range of pharmacological effects. Mechanistic studies have provided insights into how these compounds exert their actions at the molecular level.

A novel class of indazole derivatives has been discovered as potent inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated antibacterial target. nih.govacs.orgnih.gov These compounds were developed through the optimization of a pyrazolopyridone hit, guided by structure-based drug design. nih.govacs.org The resulting indazole derivatives exhibited excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgnih.gov

Another important target for indazole derivatives is the cyclooxygenase-2 (COX-2) enzyme. A series of novel (aza)indazole derivatives have been developed as selective COX-2 inhibitors. nih.govnih.gov In vitro assays demonstrated that these compounds exhibit high affinity and selectivity for COX-2 over COX-1. nih.govnih.gov The mechanism of action of these inhibitors involves blocking the active site of the COX-2 enzyme, thereby preventing the synthesis of prostaglandins (B1171923) that mediate inflammation.

Furthermore, indazole derivatives have been investigated as inhibitors of other kinases. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for anticancer drug discovery. nih.gov These compounds were shown to suppress the migration and invasion of cancer cells. nih.gov Additionally, novel indazole-sulfonamide compounds have shown potential as MAPK1 inhibitors for cancer treatment based on molecular docking studies. mdpi.comimist.ma

The diverse range of biological targets for this compound derivatives underscores the therapeutic potential of this chemical scaffold. Further mechanistic studies will be crucial for the rational design of new and improved therapeutic agents.

Identification of Protein and Enzyme Targets

Research into derivatives of the indazole scaffold has identified several key protein and enzyme targets involved in cancer progression. While direct studies on this compound derivatives are specific, the broader class of indazole derivatives has been shown to target multiple kinases and receptors. rsc.org

Notable targets for various indazole derivatives include:

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are crucial for tumor growth and angiogenesis. researchgate.net

Intracellular Kinases: Including p21-activated kinase 1 (PAK1), which is associated with tumor progression, migration, and invasion. nih.gov

Other Enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and mitochondrial-associated hexokinase II have also been identified as targets for certain indazole-based compounds. researchgate.netnih.gov

One study on 1H-indazole-3-carboxamide derivatives identified a representative compound, 30l, as a potent and highly selective inhibitor of PAK1 with an IC50 value of 9.8 nM. nih.gov Another research effort developed 5-ethylsulfonyl-indazole-3-carbohydrazides as dual inhibitors of EGFR and VEGFR-2. researchgate.net Additionally, some indazole derivatives have been found to act as antagonists for the prostanoid EP4 receptor, a target in colorectal cancer immunotherapy. nih.gov

Receptor Binding Affinity and Selectivity Studies

Derivatives of indazole-3-carboxylic acid have been investigated for their binding affinity to various receptors. A significant area of study has been on cannabinoid receptors (CB1 and CB2), where indazole carboxamide derivatives have shown high binding affinity and potency. researchgate.net Conformational restriction strategies have been employed to modify the promiscuous binding profiles of these derivatives to develop highly selective CB2R agonists, effectively eliminating CB1R binding and its associated psychoactive effects. acs.org

In the realm of cancer therapy, studies on 1H-indazole-3-carboxamide derivatives have demonstrated high selectivity for their target kinases. For instance, the PAK1 inhibitor 30l was shown to be highly selective against a panel of 29 other kinases, which is a critical attribute for minimizing off-target effects. nih.gov The structure-activity relationship (SAR) analysis of these compounds indicated that specific substitutions, such as a hydrophobic ring and a hydrophilic group, were crucial for achieving this high activity and selectivity. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by Derivatives

The anticancer effects of indazole derivatives are mediated through the modulation of several key intracellular signaling pathways. A primary mechanism is the induction of apoptosis, or programmed cell death.

Studies have shown that these compounds can trigger the mitochondrial apoptotic pathway . rsc.orgrsc.org This is characterized by:

An increase in the levels of reactive oxygen species (ROS). rsc.orgrsc.orgresearchgate.net

A decrease in the mitochondrial membrane potential. rsc.org

Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org

Activation of executioner caspases, such as cleaved caspase-3. rsc.orgrsc.org

Furthermore, some indazole derivatives have been found to influence the p53/MDM2 pathway . nih.govdntb.gov.ua One particular compound, 6o, was shown to affect apoptosis by potentially inhibiting Bcl-2 family members and modulating this pathway. nih.govdntb.gov.ua Other research has pointed to the induction of apoptosis through the overexpression of cytochrome C, which activates the intrinsic apoptotic pathway. researchgate.net

In addition to apoptosis, these derivatives can also affect cell cycle progression. Certain compounds cause a block in the S phase or G2/M phase of the cell cycle, inhibiting DNA synthesis and cell division. nih.gov For compounds targeting PAK1, the mechanism involves the downregulation of Snail expression, which suppresses cancer cell migration and invasion. nih.gov

Investigations into Mechanisms of Action at the Molecular Level

At the molecular level, the mechanism of action for indazole derivatives often involves direct inhibition of kinase activity or disruption of protein-protein interactions that drive oncogenesis.

For kinase inhibitors, such as those targeting EGFR, VEGFR-2, and PAK1, the derivatives act as competitive inhibitors, binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cell proliferation, survival, and migration. researchgate.netnih.gov The indazole core often serves as a "hinge-binding" fragment, a key interaction for anchoring the inhibitor within the kinase's active site. nih.gov

The pro-apoptotic mechanism involves the direct or indirect activation of the mitochondrial pathway. rsc.orgresearchgate.net By increasing intracellular ROS levels, these compounds induce oxidative stress, which leads to the depolarization of the mitochondrial membrane. rsc.org This, in turn, triggers the release of cytochrome C and the subsequent activation of the caspase cascade, leading to apoptosis. researchgate.net The modulation of Bax and Bcl-2 protein levels further confirms the engagement of this intrinsic apoptotic pathway. rsc.orgrsc.org

Therapeutic Applications and Efficacy Profiles

The diverse biological activities of indazole derivatives have positioned them as promising candidates for various therapeutic applications, most notably in oncology. researchgate.netmdpi.com

Anti-cancer Research and Antitumor Activity

Derivatives of the indazole scaffold have demonstrated significant antitumor activity in both in vitro and in vivo models. rsc.org Numerous studies have reported potent growth inhibitory activity against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HT29), liver (HepG2), and leukemia (K562). researchgate.netrsc.orgnih.govnih.gov

One study identified a compound, designated 2f, which exhibited potent antiproliferative activity with IC50 values ranging from 0.23 to 1.15 μM across various cancer cell lines. rsc.org In addition to inhibiting proliferation, this compound was also shown to inhibit colony formation and disrupt cancer cell migration and invasion in vitro. rsc.org Furthermore, in an in vivo mouse model using 4T1 breast cancer cells, compound 2f was able to suppress tumor growth without causing obvious side effects. rsc.orgresearchgate.net

Other research has identified indazole derivatives with even greater potency, with GI50 values in the nanomolar range. researchgate.net For example, a series of 5-ethylsulfonyl-indazole-3-carbohydrazides showed GI50 values between 25 nM and 42 nM. researchgate.net

| Compound Series | Cancer Cell Lines Tested | Potency Range (IC50/GI50) | Reference |

|---|---|---|---|

| Indazole Derivative (2f) | Various (including 4T1 breast cancer) | 0.23–1.15 μM | rsc.org |

| Polysubstituted Indazoles | A2780, A549, IMR32, MDA-MB-231, T47D | 0.64–17 µM | nih.gov |

| 1H-indazole-3-amine Derivative (6o) | K562 (chronic myeloid leukemia) | 5.15 µM | mdpi.comnih.gov |

| 5-Ethylsulfonyl-indazole-3-carbohydrazides (7j, 7k, 7o) | MCF-7 (breast cancer) and others | 25–30 nM | researchgate.net |

Inhibition of Specific Oncogenic Pathways (e.g., EGFRT790M/BRAFV600E)

While the indazole scaffold is a key component of many kinase inhibitors, specific research focusing on this compound derivatives as inhibitors of mutant oncogenic pathways like EGFRT790M or BRAFV600E is not extensively documented in the available literature. Studies on structurally related, but distinct, scaffolds like 5-chloro-indole-2-carboxylates have shown potent dual inhibitory activity against these specific mutations. nih.govnih.govresearchgate.net For example, certain 5-chloro-indole derivatives exhibited excellent inhibitory activity against EGFRT790M with IC50 values around 8.6 to 9.2 nM, which is comparable to the approved drug osimertinib. nih.gov These findings in a related chemical series suggest that with appropriate structural modifications, the 5-chloro-indazole scaffold could potentially be explored for targeting such resistance mutations in cancer.

Strategies for Overcoming Cancer Multidrug Resistance

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. acs.org Key mechanisms contributing to MDR include the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), alterations in drug targets, and evasion of apoptosis (programmed cell death). acs.org

Strategies to overcome MDR are a significant focus of oncological research. One major approach involves the development of inhibitors for membrane transport proteins like P-gp, which actively pump chemotherapeutic agents out of cancer cells. acs.org By blocking these pumps, the intracellular concentration of the anticancer drug can be increased, restoring its efficacy. Another strategy targets the intrinsic and extrinsic apoptosis pathways. Small-molecule drugs that modulate the Bcl-2 family of proteins, which regulate mitochondrial permeability and cell death, are being developed to lower the threshold for apoptosis induction in resistant cells. acs.org Furthermore, novel drug delivery systems, such as liposomes and nanoparticles, can be engineered to bypass efflux pumps and enhance drug accumulation within tumor tissues. researchgate.net

While direct studies on this compound derivatives as MDR reversal agents are not extensively documented, the indazole scaffold is a versatile platform for designing molecules that could incorporate these resistance-modulating functions. Future research could focus on designing derivatives that act as P-gp inhibitors or that modulate apoptotic pathways, potentially resensitizing resistant tumors to conventional therapies.

Synergistic Effects with Established Chemotherapeutics

Combination therapy, the use of multiple anticancer agents, is a cornerstone of modern oncology. The primary advantages of this approach include overcoming or preventing drug resistance, targeting different phases of the cell cycle, and achieving synergistic effects where the combined therapeutic outcome is greater than the sum of the individual drug effects. nih.gov

Cisplatin is a widely used platinum-based chemotherapeutic agent effective against numerous cancers, including testicular, ovarian, lung, and bladder cancers. nih.gov Its mechanism involves cross-linking with DNA, which interferes with DNA repair and replication, ultimately inducing apoptosis in cancer cells. nih.gov However, its effectiveness can be limited by both intrinsic and acquired resistance. A common strategy to enhance its efficacy is to combine it with other agents that may have different mechanisms of action or can modulate resistance pathways. nih.govacs.org

Coordination compounds of indazole-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HT29), hepatoma (Hep-G2), and melanoma (B16-F10). biomedfrontiers.org This inherent anticancer activity suggests that derivatives of this compound could be promising candidates for combination therapies. By pairing such a derivative with an established drug like cisplatin, it may be possible to achieve a synergistic effect, potentially allowing for lower doses of the conventional chemotherapeutic and thereby reducing its associated toxicity. acs.org

Anti-inflammatory Investigations and Potential

The indazole nucleus is a core component of various compounds exhibiting significant anti-inflammatory properties. acs.orgmdpi.com Research into derivatives of indazole-3-carboxylic acid has revealed their potential to modulate key inflammatory pathways.

A study on a series of mononuclear coordination compounds synthesized from indazole-3-carboxylate and divalent transition metal ions (Fe(II) and Mn(II)) demonstrated notable anti-inflammatory effects. The activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammatory processes. The iron (Fe) and manganese (Mn) complexes, in particular, showed significant inhibition of NO production, reaching nearly 80% after 48 hours and over 90% after 72 hours of treatment, highlighting their potential as potent anti-inflammatory agents. biomedfrontiers.org

The data below summarizes the NO inhibition by these coordination compounds.

| Compound | Metal Ion | NO Inhibition at 48h (%) | NO Inhibition at 72h (%) | Source |

|---|---|---|---|---|

| Compound 4 | Fe(II) | ~80 | >90 | biomedfrontiers.org |

| Compound 5 | Mn(II) | ~80 | >90 | biomedfrontiers.org |

These findings underscore the potential of the this compound scaffold for the development of novel anti-inflammatory drugs. nih.gov

Anti-infective and Antimicrobial Efficacy

Derivatives of the indazole scaffold have been widely investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. acs.orgmdpi.com

Antibacterial and Antifungal Activity The indazole nucleus is recognized for its antimicrobial properties. rsc.org Studies on various indazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. acs.org For instance, certain N-methyl-3-aryl indazoles have demonstrated dominance against bacterial strains such as Escherichia coli and Bacillus cereus, and the fungal strain Candida albicans. researchgate.net The incorporation of other heterocyclic moieties, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, with an indole (B1671886) (a close structural analog of indazole) core has yielded compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and C. albicans. eurekaselect.com

The table below shows the minimum inhibitory concentration (MIC) values for representative indole-triazole and indole-thiadiazole derivatives against selected microbes.

| Compound Class | Microorganism | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| Indole-thiadiazole derivative | S. aureus | 6.25 | eurekaselect.com |

| Indole-triazole derivative | S. aureus | 6.25 | eurekaselect.com |

| Indole-thiadiazole derivative | MRSA | > Ciprofloxacin | eurekaselect.com |

| Indole-triazole derivative | MRSA | > Ciprofloxacin | eurekaselect.com |

Antituberculosis Activity The search for new antitubercular agents is critical due to the rise of multidrug-resistant strains of Mycobacterium tuberculosis. Various heterocyclic compounds are being explored for this purpose. A series of 5-nitrofuran-triazole conjugates demonstrated promising antitubercular activity against the M. tuberculosis H37Rv strain, with one compound showing an MIC value of 0.25 µg/mL. researchgate.net Given the structural similarities and the broad anti-infective profile of indazoles, derivatives of this compound represent a promising scaffold for the development of new antituberculosis drugs.

Antiparasitic Activity Indazole derivatives have also been studied for their potential as antiparasitic agents. nih.gov While this area is less explored compared to antibacterial or anticancer applications, the inherent biological activity of the indazole nucleus suggests it could be a valuable starting point for designing novel compounds against various parasitic diseases.

Neuroprotective and Central Nervous System Applications

Indazole derivatives have emerged as a significant class of compounds with applications in treating central nervous system (CNS) disorders, including neurodegenerative diseases. nih.govnih.gov Their mechanisms of action often involve the modulation of key enzymes and receptors within the brain.

One of the most prominent targets for indazole derivatives is monoamine oxidase B (MAO-B). nih.gov MAO-B is an enzyme that metabolizes neurotransmitter amines, and its inhibition can be beneficial in the treatment of Parkinson's disease and other neurodegenerative conditions. nih.gov Several studies have identified indazole-5-carboxamides as highly potent, selective, and reversible inhibitors of human MAO-B, with some derivatives exhibiting inhibitory concentrations (IC₅₀) in the subnanomolar range, far exceeding the potency of standard inhibitors. acs.orgnih.gov

Another approach involves the inhibition of c-Jun N-terminal kinase 3 (JNK3), a kinase predominantly expressed in the brain and implicated in the pathways of diseases like Alzheimer's and Parkinson's. An indazole/aza-indazole scaffold was developed to yield potent and selective JNK3 inhibitors that are orally bioavailable and can penetrate the brain.

Furthermore, certain pyrimido[1,2-b]indazole derivatives have not only shown selective MAO-B inhibition but also demonstrated direct neuroprotective activity by protecting human neuroblastoma SH-SY5Y cells against toxin-induced cell death. nih.gov

The table below highlights the potent activity of selected indazole derivatives against CNS targets.

| Compound Class | Target | Activity (IC₅₀, human) | Potential Application | Source |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | MAO-B | 0.227 nM | Neurodegeneration | nih.gov |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B | 0.386 nM | Neurodegeneration | nih.gov |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | MAO-B | 0.612 nM | Neurodegeneration | nih.gov |

| Aza-indazole derivative (Compound 29) | JNK3 | 5.0 nM | Neurodegeneration |

Anti-HIV Activity

The global challenge of HIV/AIDS necessitates the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. nih.gov Indazole and its structural analogs, such as indole, have been identified as important scaffolds for the development of anti-HIV agents. acs.orgmdpi.com

Many of these derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, a critical enzyme for viral replication. This binding event induces a conformational change that inhibits the enzyme's function. nih.gov For example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a structurally related compound, was found to inhibit the HIV-1 RT enzyme at low nanomolar concentrations and prevent viral spread in human T-lymphoid cells. nih.gov

Research has also explored other mechanisms. Some indole-1,3,4-oxadiazol-2-thiol derivatives have been identified as inhibitors of HIV-1 Tat-mediated viral transcription, a different stage in the viral life cycle. This indicates that the broader indazole/indole scaffold can be adapted to target multiple viral processes. The development of derivatives from this compound could yield novel NNRTIs or inhibitors of other viral targets, contributing to the arsenal (B13267) of anti-HIV therapeutics.

Modulation of Serotonin (B10506) Receptors

Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. They are involved in a vast array of physiological functions, and their modulation is a key strategy for treating various disorders, particularly in the central nervous system and the gastrointestinal tract. Indazole-based compounds have been shown to be effective modulators of these receptors. rsc.org

Specifically, derivatives of indazole-3-carboxylic acid have been identified as potent and selective 5-HT₃ receptor antagonists. nih.gov The 5-HT₃ receptor is a ligand-gated ion channel primarily located on nerve terminals in the peripheral and central nervous systems. Its activation by serotonin can trigger nausea and vomiting, particularly that induced by chemotherapy and radiation. Antagonists at this receptor, such as the drug Granisetron which contains an indazole moiety, are highly effective antiemetics. pnrjournal.com The development of novel indazole-3-carboxylic acid amides has led to the identification of compounds with high potency as 5-HT₃ receptor antagonists. nih.gov

Beyond the 5-HT₃ receptor, the indazole scaffold has been explored for its interaction with other serotonin receptor subtypes, including 5-HT₂ and 5-HT₄ receptors. rsc.org This suggests that derivatives of this compound could be tailored to selectively target different serotonin receptors, opening up therapeutic possibilities for conditions ranging from irritable bowel syndrome to psychiatric disorders. acs.org

Antidiabetic and Antioxidant Potential

The exploration of derivatives from this compound has revealed significant potential in the realms of antidiabetic and antioxidant applications. The link between antioxidant capacity and the alleviation of diabetes mellitus is well-established, as antioxidant compounds can protect pancreatic β-cells from damage caused by reactive oxygen species (ROS) and mitigate the deleterious effects of hyperglycemia. nih.govmdpi.com

Research into novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally related to the core compound, has identified several compounds with potent antioxidant properties. researchgate.netmdpi.com The antioxidant activity of these synthesized derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and a reducing power assay. researchgate.netmdpi.com

Notably, certain derivatives demonstrated antioxidant activity significantly higher than that of ascorbic acid (Vitamin C), a well-known antioxidant standard. researchgate.netmdpi.com For instance, the compound 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was found to have an antioxidant activity 1.5 times higher than ascorbic acid. mdpi.com Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, exhibited an activity 1.35 times higher than Vitamin C in the DPPH assay and also showed strong results in the reducing power assay. researchgate.netmdpi.com The compounds possessing a free carboxylic moiety generally demonstrated the highest effects in the reducing power assay, which measures the ability of an antioxidant to donate an electron. mdpi.com

Given that flavonoids and other compounds with potent antioxidant activity are considered beneficial in managing diabetes mellitus, these highly active indazole derivatives represent a promising avenue for the development of new antidiabetic therapeutic agents. nih.gov

Table 1: Antioxidant Activity of Selected 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

| Compound Name | Antioxidant Activity (vs. Ascorbic Acid) | Assay Method |

|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5x higher | DPPH Radical Scavenging mdpi.com |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35x higher | DPPH Radical Scavenging mdpi.com |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Strongest reducing properties | Reducing Power Assay mdpi.com |

Other Emerging Pharmacological Applications (e.g., Analgesic, Antiplatelet, Contraceptive, Osteoporosis)

Derivatives of indazole carboxylic acid are being investigated for a wide array of pharmacological uses beyond their antioxidant potential, including analgesic, antiplatelet, contraceptive, and osteoporosis treatments. researchgate.net

Analgesic Activity Research into new biologically important indazole derivatives has shown potential for analgesic applications. researchgate.net For example, derivatives of 1-methylindazole-3-carboxylic acid have been synthesized and screened for their pain-relieving effects in animal models. researchgate.net Similarly, other related heterocyclic compounds, such as (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives, have been evaluated and found to be potent analgesic agents, in some cases more potent than aspirin. nih.gov

Antiplatelet Activity Several indazole derivatives have demonstrated significant antiplatelet activity. researchgate.net The indazole analogue 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, known as YC-1, is a notable example that functions as a potent antiplatelet agent. nih.govnih.gov Its mechanism involves the activation of soluble guanylate cyclase (sGC) and inhibition of phosphodiesterase 5 (PDE5). nih.gov The modification of the carboxylic acid moiety in related compounds has been explored to enhance lipophilicity and, consequently, antiplatelet activity, which can be mediated through the inhibition of enzymes like cyclooxygenase-1 (COX-1). lpnu.ua

Contraceptive Potential One of the most striking emerging applications is in the development of non-hormonal male contraceptives. nih.gov A specific indazole carboxylic acid analogue, gamendazole (B1674601), has proven to be a potent oral antispermatogenic agent in rat models. nih.gov A single oral dose was sufficient to block spermatogenesis and induce infertility. nih.gov Studies have shown that a 100% infertility rate was achieved in male rats three weeks after a single oral dose of 6 mg/kg. nih.gov Importantly, the contraceptive effect was reversible in a portion of the test subjects, with fertility returning by nine weeks in some animals. nih.gov The primary target of gamendazole appears to be the Sertoli cells in the testes. nih.gov

Table 2: Contraceptive Efficacy of Gamendazole in Rats

| Single Oral Dose | Infertility Rate | Time to Infertility | Reversibility |

|---|---|---|---|

| 3 mg/kg | 100% (in animals that became infertile) | Not specified | Fertility returned in 4 of 6 animals nih.gov |

Osteoporosis Treatment While direct research linking this compound derivatives to osteoporosis treatment is limited, the broader class of carboxylic acid analogs is being actively explored for this condition. nih.gov For instance, novel nonsecosteroidal vitamin D3 analogs containing a carboxylic acid group have been developed. nih.gov These compounds have been shown to interact with the vitamin D receptor (VDR) and significantly prevent bone loss in rat models of osteoporosis when administered orally. nih.gov This suggests that the carboxylic acid functional group can be a key feature in designing molecules for bone density conservation, opening a potential future research path for appropriately functionalized indazole derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ascorbic acid (Vitamin C) |

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 1-methylindazole-3-carboxylic acid |

| (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid |

| Aspirin |

| 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) |

Agrochemical and Material Science Applications of 5 Chloro 1h Indazole 3 Carboxylic Acid

Research in Agrochemical Formulations

The indazole scaffold is a subject of investigation in agricultural chemistry, where it is used in the formulation of agrochemicals designed to enhance crop yields and protect against various threats. chemimpex.comchemimpex.com The compound 5-chloro-1H-indazole-3-carboxylic acid, in particular, is utilized as an intermediate in the synthesis of innovative crop protection products. chemimpex.com

Research into carboxylic acid derivatives, including those with heterocyclic structures similar to indazole, has been significant for developing new herbicidal agents. nih.govnih.gov These compounds can function as auxin mimics or antagonists, disrupting plant growth processes, which is a key mechanism for weed control. nih.govnih.gov Studies on related indole-3-carboxylic acid derivatives have shown that specific modifications to the molecule can lead to potent herbicidal activity against both monocotyledonous and dicotyledonous weeds. nih.govresearchgate.net For instance, certain synthesized indole (B1671886) derivatives demonstrated high inhibition rates on the root and shoot growth of species like barnyard grass (E. crus-galli) and rape (B. napus). nih.gov The research approach often involves synthesizing a series of derivatives and screening them for their biological activity, as illustrated by the herbicidal testing of various oxazolone (B7731731) derivatives which showed concentration-dependent inhibition of seed germination and root/shoot growth. sdiarticle5.com This same principle is applied in exploring the potential of this compound derivatives as effective herbicides. chemimpex.com

Table 1: Herbicidal Activity of Structurally Related Carboxylic Acid Derivatives

| Compound Type | Target Weed | Concentration | Inhibition Rate (%) | Source |

|---|---|---|---|---|

| Indole-3-carboxylic acid derivative (10d) | Rape (B. napus) root | 100 mg/L | 96% | nih.govnih.gov |

| Indole-3-carboxylic acid derivative (10h) | Rape (B. napus) root | 100 mg/L | 95% | nih.govnih.gov |

| Indole-3-carboxylic acid derivative (10d) | Rape (B. napus) root | 10 mg/L | 92% | nih.govnih.gov |

| Indole-3-carboxylic acid derivative (10h) | Rape (B. napus) root | 10 mg/L | 93% | nih.govnih.gov |

| Oxazolone derivative (OD) | General Root Inhibition | 100 ppm | 62.91% | sdiarticle5.com |

The molecular framework of this compound is a valuable starting point for the synthesis of new pesticides. chemimpex.com The presence of an azole ring is a common feature in many compounds developed for their antifungal and antibacterial properties. nih.gov Research in this area focuses on creating derivatives that can act as defense compounds against a range of plant pathogens, including fungi and bacteria. nih.gov For example, studies on other heterocyclic compounds, such as 1,2,3-thiadiazole (B1210528) and isothiazole (B42339) derivatives, have identified molecules with moderate to high fungicidal activity against pathogens like B. cinerea, R. solani, and S. sclerotiorum. mdpi.com The synthesis process involves modifying the core indazole structure to enhance its biological activity against specific pests. chemimpex.com This approach allows for the development of targeted pesticides and fungicides aimed at protecting crops. mdpi.com

Table 2: Fungicidal Activity of Heterocyclic Derivatives

| Compound Series | Target Fungus | Inhibition of Radial Growth (%) | Source |

|---|---|---|---|

| 3,4-dichloroisothiazole derivative (2a) | B. cinerea, R. solani, S. sclerotiorum | >60% | mdpi.com |

| 3,4-dichloroisothiazole derivative (2g) | B. cinerea, R. solani, S. sclerotiorum | >60% | mdpi.com |

| 3,5-dichloroaryl derivative (1h) | S. sclerotiorum | Moderate | mdpi.com |

| 3,5-dichloroaryl derivative (2h) | S. sclerotiorum | Moderate | mdpi.com |

The development of effective herbicides and fungicides from precursors like this compound directly contributes to research aimed at enhancing crop protection and yields. chemimpex.comsyngenta-us.com By managing yield-robbing weeds and preventing diseases that damage plants, these agrochemical products play a crucial role in modern agriculture. chemimpex.comsyngenta-us.com Research on a related compound, 5-amino-1H-indazole-3-carboxylic acid, also explores its potential in developing agrochemicals that lead to improved crop protection and yield through innovative formulations. chemimpex.com The ultimate goal of this research is to create solutions that minimize crop losses due to competition from weeds or destruction by pathogens, thereby ensuring greater food security. frontiersin.org

Exploration in Material Science

In material science, the rigid and versatile structure of the indazole ring is being explored for creating advanced materials, including novel polymers and coordination polymers with unique functional properties. chemimpex.commdpi.com

The incorporation of heterocyclic moieties like indazole into polymer chains is a strategy for developing advanced materials with enhanced performance characteristics. chemimpex.com A close analog, 5-amino-1H-indazole-3-carboxylic acid, has been noted for its applications in creating materials such as polymers and coatings. chemimpex.com The inclusion of such rigid, aromatic structures can improve properties like thermal stability. Aromatic polyamides containing benzoxazole (B165842) groups, for example, exhibit high glass transition temperatures (above 300°C) and thermal degradation points ranging from 455 to 515°C. The specific structure and functional groups of the indazole-carboxylic acid molecule offer possibilities for creating polymers with high carboxylic acid loading, which can be useful for applications requiring specific chemical functionalities. researchgate.netdtu.dk

Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), are a class of materials constructed from metal ions linked by organic ligands. mdpi.com Indazole-carboxylic acids are excellent candidates for ligands in these structures due to their ability to coordinate with metal centers through both the nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group. mdpi.comresearchgate.net

Researchers have synthesized and characterized several coordination polymers using different isomers of indazole-carboxylic acid. For example, 1H-indazole-6-carboxylic acid has been used to form CPs with Zinc (II) and Cadmium (II), resulting in structures with double chains and 3D networks, respectively. mdpi.com Similarly, 1H-indazole-4-carboxylic acid has been employed to create 2D-coordination polymers with transition metal ions. rsc.org These materials often exhibit interesting functional properties, such as photoluminescence, which is primarily driven by ligand-centered electronic transitions. mdpi.comresearchgate.net The study of these indazole-based CPs is a burgeoning area of inorganic chemistry, with potential applications in sensing and luminescent materials. mdpi.comrsc.org

Table 3: Properties of Coordination Polymers with Indazole-Carboxylic Acid Ligands

| Ligand | Metal Ion | Resulting Structure | Key Property | Source |

|---|---|---|---|---|

| 1H-indazole-6-carboxylic acid | Zn(II) | Double chains | Photoluminescence | mdpi.com |

| 1H-indazole-6-carboxylic acid | Cd(II) | 3D network | Photoluminescence | mdpi.com |

| 1H-indazole-4-carboxylic acid | Copper | 2D structure | Magnetic (spin-canted effect) | rsc.org |

| 1H-indazole-4-carboxylic acid | Cobalt | 2D structure | Magnetic (field-induced) | rsc.org |

| 1H-indazole-4-carboxylic acid | Zinc/Cadmium | 2D structure | Luminescence | rsc.org |

Computational and Theoretical Investigations of 5 Chloro 1h Indazole 3 Carboxylic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry, which are key determinants of chemical behavior and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For indazole derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are standard for providing a sound basis for experimental observations. acs.org Such studies on the indazole scaffold elucidate the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. For 5-chloro-1H-indazole-3-carboxylic acid, the electron-withdrawing nature of the chlorine atom at the 5-position and the carboxylic acid group at the 3-position significantly influences the electronic properties of the indazole ring system. These calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. While specific HOMO-LUMO energy gap values for this exact compound are not detailed in publicly available literature, studies on similar indazole derivatives utilize these computational approaches to understand their physicochemical properties. nih.gov

The three-dimensional arrangement of atoms in a molecule and the rotational freedom around its single bonds are crucial for its interaction with biological targets. Conformational analysis aims to identify the most stable conformations (isomers) of a molecule by calculating the potential energy associated with rotations around single bonds.

For this compound, the primary point of rotational freedom is the bond between the indazole ring and the carboxylic acid group. Theoretical calculations can determine the dihedral angle of this group relative to the plane of the heterocyclic ring. This orientation is vital as it dictates the accessibility of the carboxylic acid's hydrogen bond donors and acceptors for interaction with receptor sites. While crystal structure data for the parent 1H-indazole-3-carboxylic acid exists, detailed conformational analysis reports specifically for the 5-chloro derivative are not prevalent in the literature. jocpr.comresearchgate.net However, computational geometry optimization would typically reveal a near-planar structure, with slight torsion of the carboxyl group to minimize steric hindrance, a common feature in related aromatic carboxylic acids.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are pivotal in modern drug design, allowing researchers to predict how a ligand (a small molecule) might bind to the active site of a protein receptor. nih.gov This knowledge is essential for understanding the mechanism of action and for designing more potent and selective drugs. Indazole derivatives, including this compound, have been identified as scaffolds for ligands targeting various receptors, notably serotonin (B10506) (5-HT) receptors. jocpr.com

Molecular docking simulations place the ligand into the binding site of a target protein in various orientations and conformations, calculating a "docking score" for each pose to estimate the binding affinity. A lower score typically indicates a more favorable binding interaction.

For this compound, a plausible target for docking studies is the serotonin 5-HT3 receptor, as other indazole-3-carboxamides are known antagonists of this receptor. jocpr.com In a typical simulation, the indazole ring could form π-π stacking interactions with aromatic amino acid residues like tryptophan or tyrosine within the receptor's binding pocket. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming crucial hydrogen bonds with polar or charged residues. The chlorine atom can participate in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity and selectivity. While specific binding energy values for this compound are not published, docking studies on related ligands provide a framework for predicting these interactions. nih.govresearchgate.net

The output of a docking simulation is a model of the protein-ligand complex, which provides a static image of the binding mode. This model elucidates the specific interactions that stabilize the complex. Key interactions for this compound within a receptor like the 5-HT3 receptor would likely involve:

Hydrogen Bonds: The carboxylic acid's hydroxyl group acting as a hydrogen bond donor and its carbonyl oxygen as an acceptor. The NH group of the indazole ring can also act as a hydrogen bond donor.

Hydrophobic and Aromatic Interactions: The bicyclic indazole core interacting with nonpolar pockets of the receptor.

Halogen Bonding: The chlorine atom at the C5 position potentially forming a stabilizing halogen bond with a Lewis basic site (e.g., a carbonyl oxygen) on the protein backbone.

These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to improve its pharmacological profile. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Before a compound can become a viable drug candidate, it must possess favorable ADMET properties. In silico tools like SwissADME and pkCSM provide rapid predictions of these properties based on the molecule's structure, helping to identify potential liabilities early in the drug discovery pipeline. nih.govuq.edu.aunih.gov The SMILES string for this compound, O=C(C1=NNC2=C1C=C(Cl)C=C2)O, can be used to generate these predictions. chemscene.com

Below are tables of predicted ADMET properties for the compound.

Table 1: Predicted Physicochemical and Lipophilicity Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 196.59 g/mol | Adheres to Lipinski's rule (<500), indicating good size for oral absorption. |

| LogP (Consensus) | 2.10 | Indicates moderate lipophilicity, suitable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | Within the typical range for good oral bioavailability (<140 Ų). chemscene.com |

| Number of H-bond Donors | 2 | Adheres to Lipinski's rule (≤5). chemscene.com |

| Number of H-bond Acceptors | 2 | Adheres to Lipinski's rule (≤10). chemscene.com |

| Rotatable Bonds | 1 | Indicates low conformational flexibility, favorable for binding. chemscene.com |